Cas no 2250-54-6 (1H-Indazol-3-amine, 5-(trifluoromethyl)-, hydrochloride (1:1))

1H-Indazol-3-amine, 5-(trifluoromethyl)-, hydrochloride (1:1) structure
2250-54-6 structure
Product Name:1H-Indazol-3-amine, 5-(trifluoromethyl)-, hydrochloride (1:1)
CAS No:2250-54-6
MF:C8H7ClF3N3
MW:237.609490633011
CID:259383
Update Time:2023-11-19

1H-Indazol-3-amine, 5-(trifluoromethyl)-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazol-3-amine,5-(trifluoromethyl)-, hydrochloride (1:1)
    • 1H-Indazol-3-amine,5-(trifluoromethyl)-, monohydrochloride (9CI)
    • 1H-Indazole, 3-amino-5-(trifluoromethyl)-,monohydrochloride (8CI)
    • S7SQ559NL8
    • Bay H 1127 hydrochloride
    • 1H-Indazol-3-amine, 5-(trifluoromethyl)-, monohydrochloride
    • 1H-Indazol-3-amine, 5-(trifluoromethyl)-, hydrochloride (1:1)
    • CID 133082857
    • Inchi: 1S/C8H6F3N3.ClH/c9-8(10,11)4-1-2-6-5(3-4)7(12)14-13-6;/h1-3H,(H3,12,13,14);1H
    • InChI Key: YZDVSGKEBHBBQT-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1C=CC2=C(C(N)=NN2)C=1)(F)F

Computed Properties

  • Exact Mass: 201.051382
  • Monoisotopic Mass: 201.051382
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7

Experimental Properties

  • Density: 1.536
  • Boiling Point: 358.5°Cat760mmHg
  • Flash Point: 170.6°C
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